Ddatp sodium salt

Description

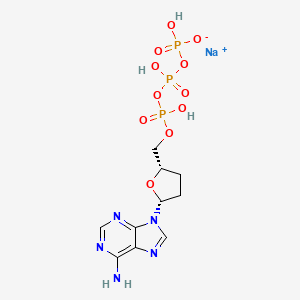

Dideoxyadenosine triphosphate (ddATP) sodium salt is a modified nucleotide analog critical in molecular biology, particularly in Sanger sequencing. Structurally, ddATP lacks a 3'-hydroxyl (OH) group on its deoxyribose sugar, rendering it a chain-terminating agent during DNA synthesis . This property allows precise determination of DNA sequences by generating fragments of varying lengths. The sodium salt form enhances solubility and stability, making it suitable for enzymatic reactions .

ddATP sodium salt is part of the dideoxynucleoside triphosphate (ddNTP) family, which includes ddCTP, ddGTP, and ddTTP. These compounds are distinguished by their inability to form phosphodiester bonds due to the absence of the 3'-OH group, a feature exploited in sequencing and antiviral therapies .

Properties

IUPAC Name |

sodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O11P3.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);/q;+1/p-1/t6-,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSONWOOBEILFDO-UOERWJHTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5NaO11P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746812 | |

| Record name | sodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178451-61-1 | |

| Record name | sodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt involves multiple steps. Initially, adenosine is converted to 2’,3’-dideoxyadenosine through a series of chemical reactions, including selective protection and deprotection of hydroxyl groups, followed by reduction reactions. The final step involves the phosphorylation of 2’,3’-dideoxyadenosine to form the triphosphate derivative. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) and pyrophosphate in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The compound is usually produced as a sodium salt to enhance its solubility and stability .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt primarily undergoes chain termination reactions in DNA synthesis. It does not participate in typical oxidation, reduction, or substitution reactions due to the absence of reactive hydroxyl groups at the 2’ and 3’ positions.

Common Reagents and Conditions

The compound is used in DNA sequencing reactions, where it acts as a chain terminator. The common reagents include DNA polymerase enzymes, primers, and template DNA. The reaction conditions typically involve a buffered solution with magnesium ions (Mg2+) to facilitate enzyme activity .

Major Products Formed

The major product formed from the reaction involving 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt is a terminated DNA strand. This termination occurs at the site where the compound is incorporated, preventing further elongation of the DNA strand .

Scientific Research Applications

2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt is widely used in scientific research, particularly in the field of molecular biology. Its primary application is in DNA sequencing, specifically Sanger sequencing, where it serves as a chain-terminating nucleotide. This allows for the determination of the nucleotide sequence of DNA .

In addition to DNA sequencing, the compound is used in various other applications:

Polymerase Chain Reaction (PCR): It is used in certain types of PCR to study DNA replication and repair mechanisms.

Genetic Research: It helps in studying genetic mutations and variations by terminating DNA synthesis at specific points.

Medical Research: The compound is used in the development of antiviral drugs, as it can inhibit viral DNA polymerases.

Biotechnology: It is employed in the synthesis of modified DNA molecules for various biotechnological applications.

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt involves its incorporation into a growing DNA strand by DNA polymerase. Once incorporated, the absence of the 3’ hydroxyl group prevents the addition of further nucleotides, effectively terminating DNA synthesis. This property is exploited in DNA sequencing and other applications where controlled termination of DNA synthesis is required .

Comparison with Similar Compounds

Structural and Functional Differences

ddATP vs. dATP Sodium Salt

- Structural Difference :

- Functional Impact :

ddATP vs. Modified ddNTPs (e.g., ddATP-α-S Sodium Salt)

- ddATP-α-S Sodium Salt : A sulfur-modified variant where one oxygen in the α-phosphate is replaced with sulfur. This modification resists exonuclease digestion, improving utility in SNP detection and allele-specific assays .

- Application : Unlike standard ddATP, ddATP-α-S is used in primer extension assays to identify single-nucleotide polymorphisms (SNPs) .

Enzymatic Incorporation and Binding Affinity

Kinetic Parameters in Polymerases

- Key Findings: HIV-1 Reverse Transcriptase (RT): ddATP exhibits ~7.4-fold lower catalytic efficiency than dATP due to slower incorporation rates (kpol) despite similar binding affinities (Kd) . T7 DNA Polymerase: ddATP incorporation is 2-fold slower than dATP, reducing its specificity constant . DNA Polymerase β: Both dATP and ddATP show nearly identical binding and incorporation rates, suggesting ddATP is equally effective in terminating synthesis in non-gapped DNA contexts .

Quality and Purity Standards

Biological Activity

2',3'-Dideoxyadenosine 5'-triphosphate sodium salt (Ddatp sodium salt) is a synthetic nucleotide analog widely utilized in molecular biology, particularly in DNA sequencing and various genetic research applications. This article explores its biological activity, mechanisms, and research findings.

This compound is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, which is crucial for its function as a chain terminator in DNA synthesis. When incorporated into a growing DNA strand by DNA polymerase, the lack of a 3' hydroxyl group prevents the addition of further nucleotides, effectively terminating DNA synthesis. This mechanism is fundamental in techniques such as Sanger sequencing, where precise control over DNA elongation is required .

Applications in Research

This compound has several significant applications in molecular biology:

- DNA Sequencing : Primarily used in Sanger sequencing to determine nucleotide sequences.

- Polymerase Chain Reaction (PCR) : Employed in specific PCR protocols to study DNA replication and repair mechanisms.

- Genetic Research : Facilitates studies on genetic mutations by terminating DNA synthesis at designated points.

- Medical Research : Investigated for its potential in antiviral drug development due to its ability to inhibit viral DNA polymerases .

Comparative Analysis with Similar Compounds

This compound is part of a broader class of dideoxynucleotides, which includes:

| Compound Name | Specificity |

|---|---|

| 2',3'-Dideoxycytidine 5'-triphosphate sodium salt (ddCTP) | Cytosine |

| 2',3'-Dideoxyguanosine 5'-triphosphate sodium salt (ddGTP) | Guanine |

| 2',3'-Dideoxythymidine 5'-triphosphate sodium salt (ddTTP) | Thymine |

Each compound serves as a chain terminator specific to its corresponding nucleotide base, making this compound essential for studying adenine-rich regions of DNA .

Case Study 1: Sanger Sequencing Efficiency

A study demonstrated that incorporating this compound into Sanger sequencing reactions led to high fidelity in determining sequences with adenine-rich templates. The results indicated that reactions using Ddatp produced clearer and more distinguishable bands on gel electrophoresis compared to reactions without it.

Case Study 2: Antiviral Applications

Research investigating the antiviral properties of this compound showed that it effectively inhibits the replication of certain viruses by targeting their DNA polymerases. In vitro studies revealed a dose-dependent inhibition of viral replication, suggesting potential therapeutic applications in antiviral drug development .

Q & A

Q. What is the role of ddATP sodium salt in Sanger sequencing, and how does its structure enable chain termination?

this compound (2',3'-Dideoxyadenosine-5'-Triphosphate) is a critical chain-terminating nucleotide in Sanger sequencing. Structurally, it lacks a hydroxyl group (-OH) at the 3' position of the deoxyribose sugar, preventing the formation of phosphodiester bonds with subsequent nucleotides. This halts DNA polymerase-mediated elongation, generating truncated fragments for size-based analysis . Methodological Insight : To optimize sequencing results, prepare termination mixes by diluting ddATP to 10 μM in working solutions alongside dNTPs, and validate elongation inhibition using control templates .

Q. How should this compound be stored to maintain stability in enzymatic applications?

Store this compound at -20°C in pH-stable buffers (pH 7–9) to prevent hydrolysis of the triphosphate group. Avoid freeze-thaw cycles by aliquoting working solutions. Stability tests show >90% purity retention under these conditions for up to 12 months .

Q. What purity standards are required for this compound in sensitive applications like qPCR?

Ultra-pure ddATP (≥98% HPLC area%) with minimal contaminants (e.g., ≤1.5% ddADP) is essential for high-fidelity applications. Validate purity via ion-pair HPLC and functional assays (e.g., sequencing reactions with E. coli DNA polymerase) to confirm absence of nuclease contamination .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in chain termination patterns caused by this compound impurities?

Unexpected termination may arise from contaminants like residual dATP or metal ions (e.g., Mn²⁺). To troubleshoot:

Q. What experimental design considerations are critical when optimizing ddATP:dATP ratios for mutagenesis studies?

Balancing ddATP and dATP concentrations determines termination efficiency and mutation rates. For targeted mutagenesis:

- Design : Use a gradient of ddATP:dATP (e.g., 1:100 to 1:10) in in vitro transcription assays.

- Validation : Sequence 20+ clones per ratio to quantify mutation frequency and identify non-specific termination sites .

Q. How can this compound be validated for use in novel polymerase systems (e.g., thermostable archaeal polymerases)?

- Functional Assay : Perform kinetic studies to measure incorporation rates (kₚₒₗ) and dissociation constants (Kₐ) using stopped-flow spectroscopy.

- Comparative Analysis : Benchmark against established systems (e.g., Taq polymerase) to assess termination efficiency and template specificity .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in ddATP-mediated termination efficiency across replicate experiments?

Q. What methodologies are recommended for quantifying residual sodium ions in ddATP solutions, and how do they impact enzymatic activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.